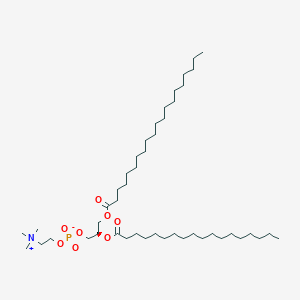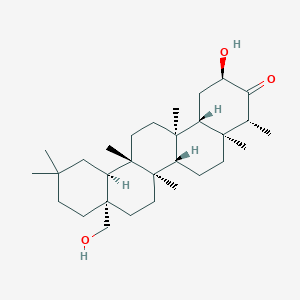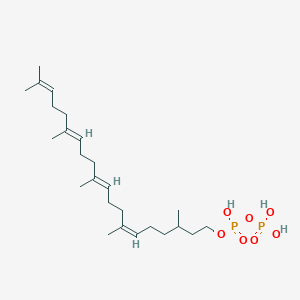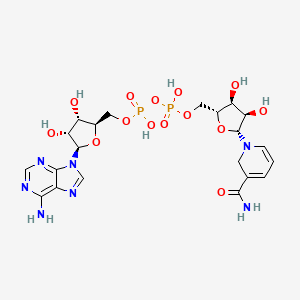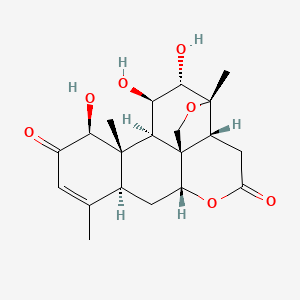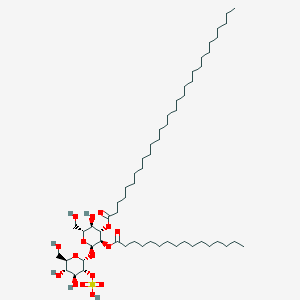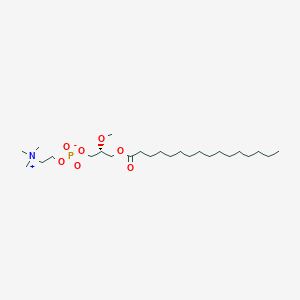
1-Hexadecanoyl-2-methyl-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-hexadecanoyl-2-methyl-sn-glycero-3-phosphocholine is a 1-acyl-2-alkyl-sn-glycero-3-phosphocholine in which the acyl and alkyl groups at posiitons 1 and 2 are specified respectively as hexadecanoyl and methyl. It has a role as a mouse metabolite. It is a 1-acyl-2-alkyl-sn-glycero-3-phosphocholine and a hexadecanoic acid.
Scientific Research Applications
1. Physical Chemical Characteristics and Critical Micellar Concentration
A study explored the physical chemical characteristics of 1-Hexadecanoyl-2-methyl-sn-glycero-3-phosphocholine and its homologs. The critical micellar concentration of these compounds was determined using various analytical techniques. This research contributes to understanding their physical properties and relevance in biological studies (Kramp, Piéroni, Pinckard, & Hanahan, 1984).
2. Synthesis for Biological and Toxicological Study
Another significant research disclosed the first synthesis of a 1-Hexadecanoyl-2-methyl-sn-glycero-3-phosphocholine derivative, useful for studying the biological and toxicological properties of arsenolipids in food (Guttenberger, Glabonjat, Tassoti, & Francesconi, 2017).
3. Investigation of Mixing Properties in Lipid Bilayers
Research on the mixing properties of this compound in lipid bilayers was conducted using fluorescent probes. This study aids in understanding its impact on the lateral mobility or domain formation in lipid environments (Ahn & Yun, 1999).
4. Exocrine Secretory Glands Impact Study
A study investigated the effects of 1-Hexadecanoyl-2-methyl-sn-glycero-3-phosphocholine on the secretion of amylase from isolated exocrine glands. This research is crucial for understanding its effects on glandular functions and interactions with plasma membrane receptors (Söling, Eibl, & Fest, 1984).
5. Enzymatic Processes Studied via IR Spectroscopy
Infrared reflection absorption spectroscopy was used to monitor the hydrolysis of 1-Hexadecanoyl-2-methyl-sn-glycero-3-phosphocholine by phospholipase A2. This method provides insights into enzymatic reactions and specific interactions between lipids (Gericke & Hühnerfuss, 1994).
6. Synthesis for Investigating Membrane Interactions
Syntheses of derivatives of 1-Hexadecanoyl-2-methyl-sn-glycero-3-phosphocholine were conducted to investigate the effect of steric bulk on interactions with membrane components. This research contributes to the understanding of lipid interactions in membranes (Witzke & Bittman, 1985).
properties
Product Name |
1-Hexadecanoyl-2-methyl-sn-glycero-3-phosphocholine |
|---|---|
Molecular Formula |
C25H52NO7P |
Molecular Weight |
509.7 g/mol |
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C25H52NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(27)31-22-24(30-5)23-33-34(28,29)32-21-20-26(2,3)4/h24H,6-23H2,1-5H3/t24-/m1/s1 |
InChI Key |
AEGNMLQHVFYYLW-XMMPIXPASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(15R)-13-[(2-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263891.png)
![1-octadecanoyl-2-[(6Z,9Z)-octadecadienoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263892.png)
